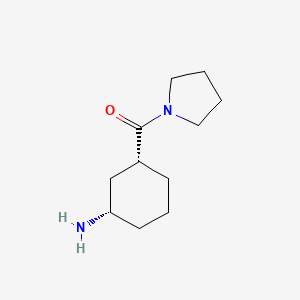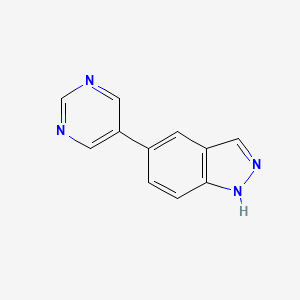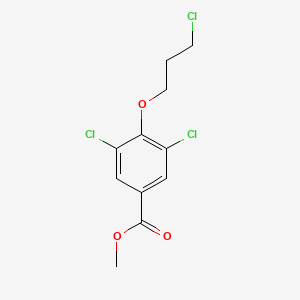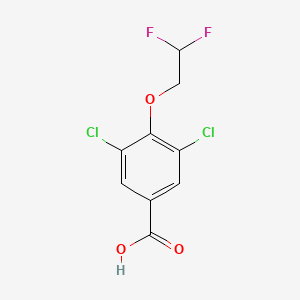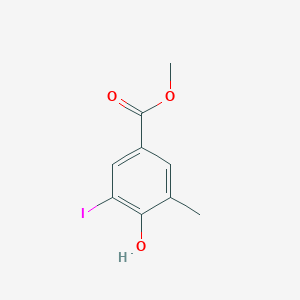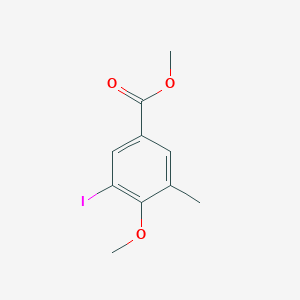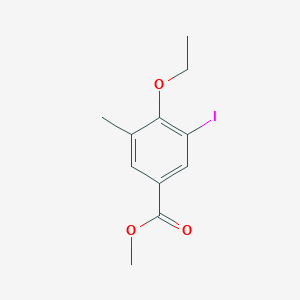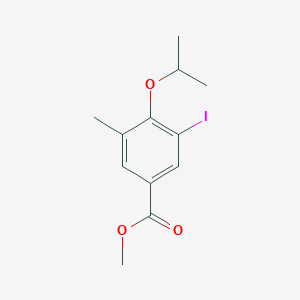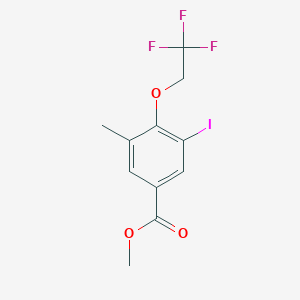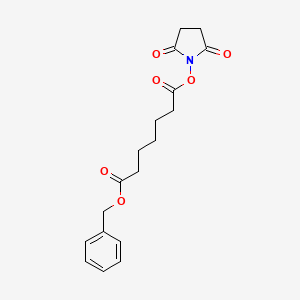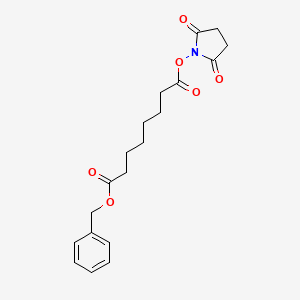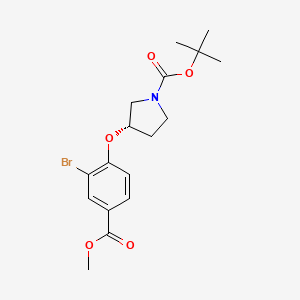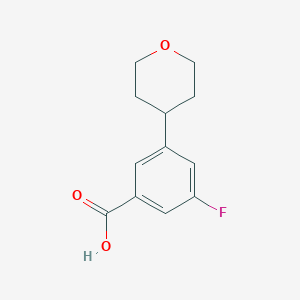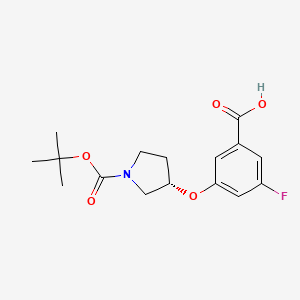
(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid: is a complex organic compound that features a fluorine atom, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidinyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group. The Boc group is introduced to the pyrrolidinyl ring through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N)
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. Flow chemistry techniques could be employed to streamline the process, ensuring consistent quality and yield. The use of microreactors and continuous flow systems can enhance the reaction conditions, providing better control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic anhydride or benzene-1,2,4-tricarboxylic acid.
Reduction: : The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of a non-fluorinated analog.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the pyrrolidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group.
Major Products Formed
Oxidation: : Benzoic anhydride, benzene-1,2,4-tricarboxylic acid.
Reduction: : Non-fluorinated analog of the compound.
Substitution: : Deprotected pyrrolidinyl ring ready for further functionalization.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
相似化合物的比较
This compound is unique due to its combination of structural features, including the fluorine atom and the Boc-protected pyrrolidinyl ring. Similar compounds may include other fluorinated benzoic acids or pyrrolidinyl derivatives, but the presence of the Boc group and the specific substitution pattern sets this compound apart.
List of Similar Compounds
Fluorinated benzoic acids: : Various analogs with different positions of fluorine substitution.
Pyrrolidinyl derivatives: : Compounds with different protecting groups or functional groups on the pyrrolidinyl ring.
属性
IUPAC Name |
3-fluoro-5-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-5-4-12(9-18)22-13-7-10(14(19)20)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRQUXOEUMXFE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC(=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
